molecular formula C15H9N3O4 B8407643 6-Nitro-2-(1,3-benzodioxole-5-yl)-quinazoline

6-Nitro-2-(1,3-benzodioxole-5-yl)-quinazoline

Cat. No.: B8407643
M. Wt: 295.25 g/mol
InChI Key: CCYUITUTFOBSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2-(1,3-benzodioxole-5-yl)-quinazoline is a useful research compound. Its molecular formula is C15H9N3O4 and its molecular weight is 295.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-nitroquinazoline

InChI

InChI=1S/C15H9N3O4/c19-18(20)11-2-3-12-10(5-11)7-16-15(17-12)9-1-4-13-14(6-9)22-8-21-13/h1-7H,8H2

InChI Key

CCYUITUTFOBSBY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=C4C=C(C=CC4=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-nitro-2-amino-benzylamine hydrochloride (31 g, 0.152 mol) in DCM (450 ml) was added at 0° C. TEA (52.6 ml, 0.38 mol) and a solution of piperonyloyl chloride (27.3 g, 0.16 mol) in DCM (80 ml). The mixture was stirred for 2 hours at r.t. The solvent was removed i.v. and the residue triturated with ethanol/water 1/9, then with diisopropyl ether. The obtained solid was dried and suspended in toluene (900 ml) and POCl3 (670 ml). The mixture was heated at reflux for 2 hours, then the solvent was removed i.v. and the residue was triturated with water/ammonia, washed with water, dried over P2O5. A mixture of the obtained product and chloranil (32.7 g, 0.129 mol) in toluene (500 ml) was heated at reflux for 2 hours. The mixture was concentrated i.v. and the residue was triturated with NaOH 1M, washed with water and with methanol. The obtained solid was dried i.v. (37 g, 82.5% yield). C15H9N3O4, MW: 295.26, mp 220-222° C.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
52.6 mL
Type
reactant
Reaction Step Two
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
32.7 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

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